![molecular formula C12H19N3O3 B13643766 tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)
tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is characterized by its unique structure, which includes a pyrazole ring, a carbamate group, and a tert-butyl group. This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .
Méthodes De Préparation
The synthesis of tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate involves several steps, including amination, reduction, esterification, trityl protection, and condensation. One of the reported synthetic routes starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product with an overall yield of 59.5% .
Another method involves the use of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile as the starting material. This compound is reacted with chlorotriphenylmethane to obtain 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile. The latter is then reacted with hydrogen peroxide and sodium hydroxide to obtain 1-methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carboxamide. The amide undergoes Hofmann rearrangement in the presence of phenyliodine(III) diacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene, followed by condensation with N-(tert-butoxycarbonyl)ethylenediamine .
Analyse Des Réactions Chimiques
tert-Butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and phenyliodine(III) diacetate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Hofmann rearrangement of the amide intermediate leads to the formation of the carbamate product .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the field of medicinal chemistry. It is an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa . Additionally, the unique structure of tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate makes it a valuable building block for the synthesis of other bioactive molecules and pharmaceutical intermediates .
Mécanisme D'action
The mechanism of action of tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate is primarily related to its role as an intermediate in the synthesis of ceftolozane. Ceftolozane exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparaison Avec Des Composés Similaires
tert-Butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate can be compared with other similar compounds, such as tert-butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine and tert-butyl N-(2-aminoethyl)carbamate. These compounds share similar structural features, such as the presence of a pyrazole ring and a carbamate group. this compound is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of ceftolozane .
Propriétés
Formule moléculaire |
C12H19N3O3 |
|---|---|
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14(4)8-10(16)9-6-13-15(5)7-9/h6-7H,8H2,1-5H3 |
Clé InChI |
YGQHFOAYOSXVKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC(=O)C1=CN(N=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


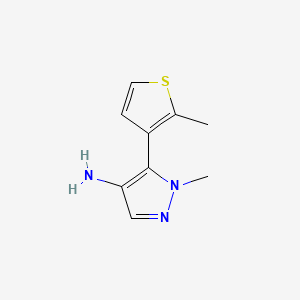
![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)
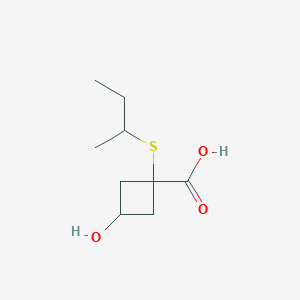
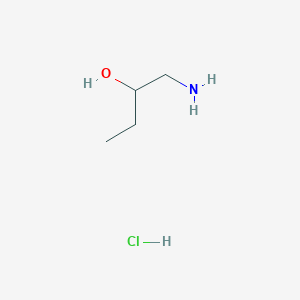

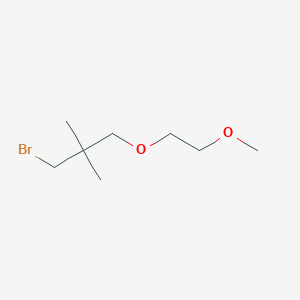
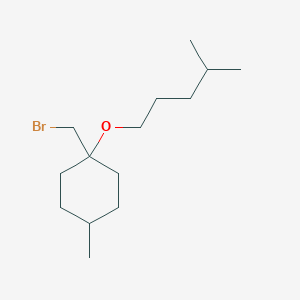
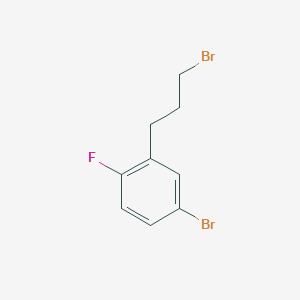
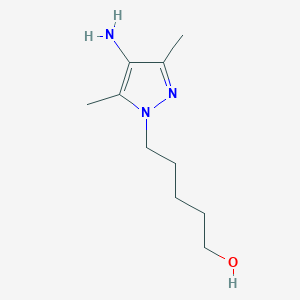
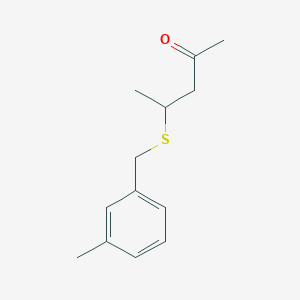
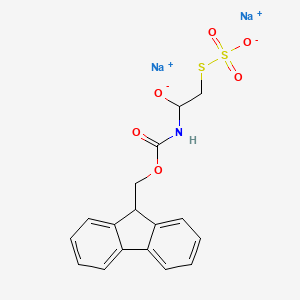
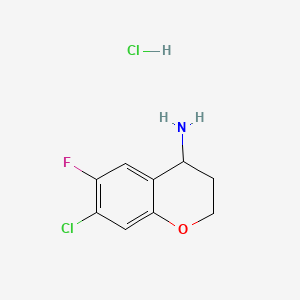
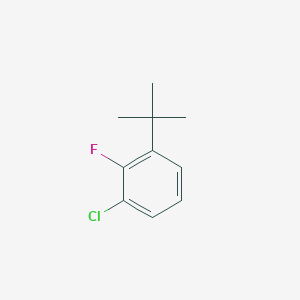
![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
